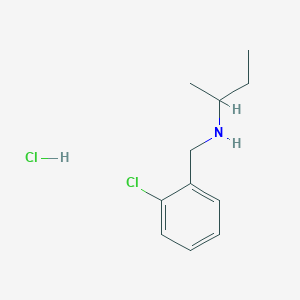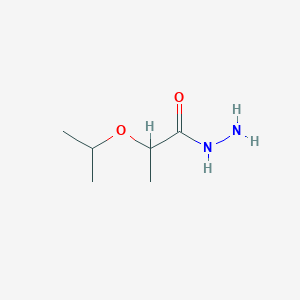
5-Amino-1,3-dimethyl-10H-acridin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acridin-9(10H)-one derivatives involves attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .Molecular Structure Analysis
The molecular structure of 5-Amino-1,3-dimethyl-10H-acridin-9-one is characterized by an orthogonal and highly rigid conformation . This structure effectively restricts intramolecular relaxation and produces narrow full widths at half maximum of approximately 55 nm .Chemical Reactions Analysis
The chemical reactions of 5-Amino-1,3-dimethyl-10H-acridin-9-one involve thermally activated delayed fluorescence (TADF) compounds. These compounds possess a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) simultaneously .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Amino-1,3-dimethyl-10H-acridin-9-one are characterized by a short TADF lifetime of 1.6 μs and a high fluorescence quantum yield of 94.9% .科学的研究の応用
Therapeutic Agents for Cancer Treatment
Acridine derivatives, including 5-Amino-1,3-dimethyl-10H-acridin-9-one, have been extensively studied as potential therapeutic agents for various cancers. The mode of action often involves DNA intercalation , which affects biological processes involving DNA and related enzymes. This intercalation can inhibit DNA replication and transcription, leading to apoptosis in cancer cells .
Alzheimer’s Disease Research
In the context of neurodegenerative diseases like Alzheimer’s, acridine compounds have shown promise due to their ability to interact with amyloid fibrils. These interactions may help to inhibit the aggregation of amyloid-beta peptides, which are implicated in the disease’s progression .
Antimicrobial and Antiprotozoal Applications
The structural features of acridine derivatives enable them to act as potent antimicrobial and antiprotozoal agents. Their planar aromatic rings facilitate the intercalation into the DNA of bacteria and protozoa, disrupting their life cycle and effectively treating infections .
Photophysics and Material Sciences
Acridine derivatives are valuable in photophysics due to their luminescent properties. They are used in the development of organic light-emitting diodes (OLEDs) and other materials that require controlled fluorescence and phosphorescence .
Organic Electronics
In the field of organic electronics, acridine-based compounds are utilized for their semiconducting properties. They are incorporated into devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), enhancing their performance and efficiency .
Drug Design and Optimization
The versatility of acridine derivatives makes them suitable candidates for drug design. Researchers focus on optimizing these compounds to enhance their therapeutic potency and selectivity, aiming to develop drugs with fewer side effects and improved efficacy .
作用機序
The phosphorescence of 5-Amino-1,3-dimethyl-10H-acridin-9-one with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3LE). Due to the multichannel RISC process from the TSCT and 3LE states to the 1CT state, a high KRISC is realized simultaneously .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-amino-1,3-dimethyl-10H-acridin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-8-6-9(2)13-12(7-8)17-14-10(15(13)18)4-3-5-11(14)16/h3-7H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSYYNITOOQBBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC3=C(C2=O)C=CC=C3N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587518 |
Source


|
| Record name | 5-Amino-1,3-dimethylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893612-56-1 |
Source


|
| Record name | 5-Amino-1,3-dimethylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














